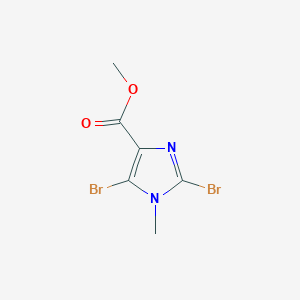

methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate” is a chemical compound with the molecular formula C5H4Br2N2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H4Br2N2O2/c1-11-4(10)2-3(6)9-5(7)8-2/h1H3,(H,8,9) .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 283.91 . It is a solid substance that should be stored in an inert atmosphere, under -20°C . The compound has a density of 2.22g/cm3 .科学的研究の応用

Enzymatic Reactions and Metabolic Studies

N-demethylation Studies : Research has identified the process of N-demethylation as a significant metabolic pathway in both rats and humans for compounds like 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide. This reaction is mediated by liver microsomal enzymes and can be induced by certain drugs, highlighting the compound's role in studying metabolic enzyme activities (Skibba et al., 1970).

Synthesis and Chemical Properties

Synthesis of Imidazole Carboxylic Esters : The synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters has been achieved through regioselective methods. These compounds serve as building blocks for synthesizing active-site model compounds of cytochrome c oxidase (CcO), demonstrating the use of methyl imidazole carboxylates in modeling and understanding enzyme mechanisms (Collman et al., 2000).

Ionic Liquid Precursor Synthesis : The unexpected synthesis of 1,3-dimethylimidazolium-2-carboxylate instead of the anticipated organic salt highlights the compound's potential in forming ionic liquids, which are of great interest for green chemistry and solvent-free reactions (Holbrey et al., 2003).

Antimicrobial Studies

Antimicrobial Activity : Methyl-5(or 4)-(3,3-dimethyl-1-triazeno)-imidazole-4(or 5)-carboxylate has shown broad-spectrum antimicrobial activity against various pathogens, including gram-positive and gram-negative bacteria, yeasts, filamentous fungi, and algae. This illustrates the compound's potential in developing new antimicrobial agents (Pittillo & Hunt, 1967).

Catalysis and Organic Synthesis

N-Heterocyclic Carbene Catalysis : Imidazole-based compounds, specifically N-heterocyclic carbenes, have been utilized as catalysts in transesterification and acylation reactions. This application is crucial for the efficient synthesis of esters, showcasing the role of these compounds in facilitating organic transformations (Grasa et al., 2003).

Safety and Hazards

作用機序

Target of Action

It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis .

Mode of Action

It is suggested that it may inhibit the function of certain enzymes, thereby affecting protein and nucleic acid synthesis .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it may impact a variety of pathways related to protein and nucleic acid synthesis .

Result of Action

As an enzyme inhibitor, it could potentially disrupt normal cellular functions related to protein and nucleic acid synthesis .

特性

IUPAC Name |

methyl 2,5-dibromo-1-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGWJIYBAQHTGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1Br)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)

![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)

![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)